molecular formula C12H14N2O4S B12600742 Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- CAS No. 647011-33-4

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro-

Cat. No.: B12600742
CAS No.: 647011-33-4
M. Wt: 282.32 g/mol
InChI Key: IVDCYVPKGZKOGU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a cyclohexenyl and nitro substituent, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- typically involves the reaction of benzenesulfonyl chloride with 2-cyclohexen-1-amine in the presence of a base such as triethylamine. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures and careful handling of reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include amines, substituted sulfonamides, and cyclized ring structures. These products can have different chemical and biological properties compared to the parent compound .

Scientific Research Applications

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-2-cyclohexen-1-yl-4-methyl-
  • Benzenesulfonamide, N-2-cyclohexen-1-yl-N-[(4-methoxyphenyl)methyl]-2-nitro-
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-2-cyclohexen-1-yl-2-nitro- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the cyclohexenyl and nitro groups allows for a range of chemical transformations and potential therapeutic applications that may not be achievable with other similar compounds .

Properties

CAS No.

647011-33-4

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

N-cyclohex-2-en-1-yl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H14N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h2,4-6,8-10,13H,1,3,7H2

InChI Key

IVDCYVPKGZKOGU-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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